1-benzhydryl-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide
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Overview
Description
1-benzhydryl-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a benzhydryl group, and a morpholine moiety, which collectively contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzhydryl-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. The benzhydryl group can be introduced through nucleophilic substitution reactions, while the morpholine moiety is often added via amide bond formation using appropriate coupling reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-benzhydryl-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., HCl, HBr) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
1-benzhydryl-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-benzhydryl-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzhydryl group may enhance the compound’s binding affinity, while the morpholine moiety can modulate its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane derivatives: These compounds share the benzhydryl group and exhibit similar chemical properties.
Triazole derivatives: These compounds contain the triazole ring and are known for their diverse biological activities.
Morpholine derivatives: These compounds feature the morpholine moiety and are used in various chemical and pharmaceutical applications
Uniqueness
1-benzhydryl-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide is unique due to its combination of the benzhydryl, triazole, and morpholine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in different scientific fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-benzhydryl-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c29-23(24-12-7-13-27-14-16-30-17-15-27)21-18-28(26-25-21)22(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-6,8-11,18,22H,7,12-17H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCRBHPZDJVGKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CN(N=N2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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